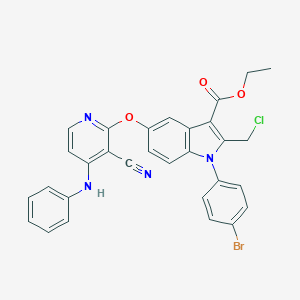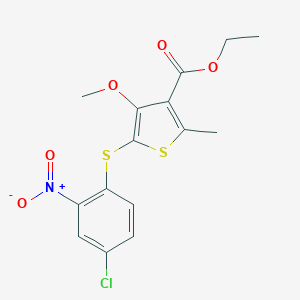
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the nitrophenylthio group: This step involves the nucleophilic substitution of a suitable thiol with a chloronitrobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted thiophene derivatives.
科学的研究の応用
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
作用機序
The mechanism of action of ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitrophenylthio group could interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects. The compound’s electronic properties may also play a role in its biological activity, influencing its interaction with cellular components.
類似化合物との比較
ethyl 5-({4-chloro-2-nitrophenyl}sulfanyl)-4-methoxy-2-methyl-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar ester and chloro group but differs in the core structure, which is a pyrimidine ring instead of a thiophene ring.
Triazole-pyrimidine hybrids: These compounds also contain a chloro and nitro group but have a triazole and pyrimidine core, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene core, which imparts distinct electronic and biological properties.
特性
分子式 |
C15H14ClNO5S2 |
|---|---|
分子量 |
387.9g/mol |
IUPAC名 |
ethyl 5-(4-chloro-2-nitrophenyl)sulfanyl-4-methoxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO5S2/c1-4-22-14(18)12-8(2)23-15(13(12)21-3)24-11-6-5-9(16)7-10(11)17(19)20/h5-7H,4H2,1-3H3 |
InChIキー |
IESCCWOVPKJHAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
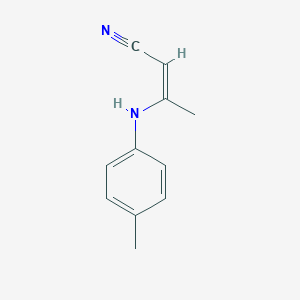
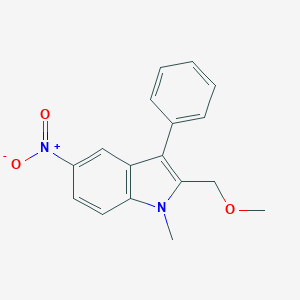
![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
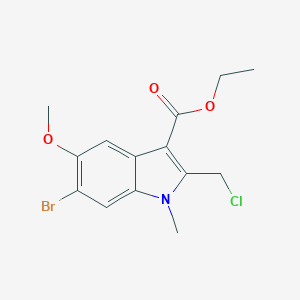
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
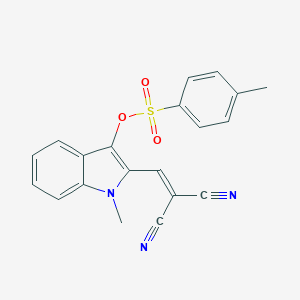
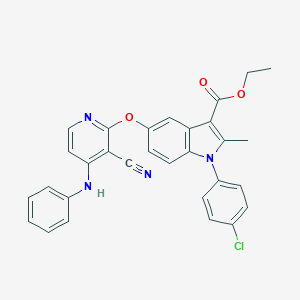
![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)
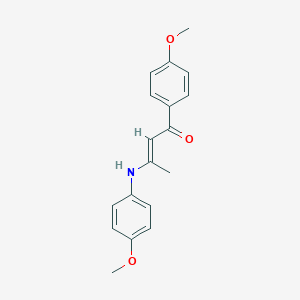
![Ethyl 16-amino-3-benzyl-9-bromo-4-methyl-3,14,15,17-tetrazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,10,14,16-octaene-5-carboxylate](/img/structure/B420980.png)
